Whiskey lactone
Beschreibung
Whiskey lactone, a key aroma compound, is a γ-lactone with the chemical name 5-butyl-4-methyldihydro-2(3H)-furanone (C₉H₁₆O₂; molecular weight 156.22) . It exists as two stereoisomers: cis-(-)-(4S,5S) and trans-(+)-(4S,5R), which exhibit distinct retention times in chromatographic analyses . These isomers are naturally found in oak-aged spirits (e.g., whiskey), coconut, and dairy products, contributing "woody," "coconut-like," and "creamy" sensory notes .
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-butyl-4-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCMFHPRIBNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(CC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865948 | |
| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water to <0.1%; soluble in hexane to >50% | |
| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.442-1.446 | |
| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
39212-23-2, 80041-01-6 | |
| Record name | Whiskey lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39212-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methyl-gamma-octalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butyldihydro-4-methylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Quercuslactone a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Whiskey lactone can be synthesized through various methods. One common approach involves the separation of a racemic mixture of cis/trans octanolide into its individual isomers using chromatographic techniques. The lactone ring can be hydrolyzed with potassium hydroxide, followed by protection of the carboxy group to yield the isopropyl carboxylic ester. Diastereomeric pairs of the acid-protected gamma-hydroxyacid are formed by reaction with an optically active carboxylic acid and separated by liquid chromatography. Hydrolysis of the diastereomers and relactonization yields the four stereoisomers of this compound .
Industrial Production Methods: In industrial settings, this compound is typically extracted from oak wood used in the aging of alcoholic beverages. The extraction process involves the use of solvents to isolate the compound from the wood, followed by purification steps to obtain the desired isomer .
Analyse Chemischer Reaktionen
Knoevenagel Condensation and Hydrogenation
The primary industrial synthesis involves Knoevenagel condensation of n-valeraldehyde with crotonate esters, followed by catalytic hydrogenation (Fig. 1). This method, patented by CN110437181B, achieves 89.7% yield under optimized conditions :
| Parameter | Conditions |
|---|---|
| Molar ratio (n-valeraldehyde:crotonate) | 1:1 |
| Solvent | Ethanol, methanol, propanol |
| Reaction temperature | 60–150°C (Knoevenagel) |
| Hydrogenation catalyst | 5% Pd/C or Ru/C |
| Hydrogen pressure | 0.8 MPa |
| Final yield | 86.5–89.7% |
Mechanistic Insights :
-
Step 1 : Aldol-like condensation forms α,β-unsaturated ketoester intermediates.
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Step 2 : Hydrogenation reduces the α,β-unsaturated bond, cyclizing into γ-octalactone.
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Catalyst Efficiency : Pd/C outperforms Ru/C in selectivity and activity .
Microbial Oxidation of Diols
Whole-cell bacterial systems (e.g., Rhodococcus erythropolis) oxidize syn- and anti-3-methyl-octane-1,4-diols to enantiopure cis- and trans-whiskey lactones :
| Strain | Substrate | Product (Isomer) | ee (%) | Yield (%) |
|---|---|---|---|---|
| R. erythropolis PCM2150 | anti-diol | trans-(+)-(4S,5R) | >99 | 92 |
| Gordonia rubripertincta | syn-diol | cis-(−)-(4S,5S) | >99 | 85 |
| M. luteus PCM525 | anti-diol | trans-(+)-(4S,5R) | 95 | 88 |
Key Findings :
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Diastereoselectivity : Anti-diols favor trans-isomers (up to 100% selectivity) .
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Enantiomeric Purity : Rhodococcus strains achieve >99% ee via NAD+-dependent alcohol dehydrogenases .
Kinetic Resolution of Racemic Mixtures
Filamentous fungi (Aspergillus, Penicillium) hydrolyze racemic whiskey lactones with stereochemical fidelity :
| Fungal Strain | Substrate | Resolved Isomer | ee (%) | Conversion (%) |
|---|---|---|---|---|
| Aspergillus sp. AM31 | trans/cis (50:50) | trans-(+)-(4S,5R) | 98 | 45 |
| Penicillium notatum AM904 | cis-(−)-(4S,5S) | cis-(−)-(4S,5S) | 94 | 38 |
Process Notes :
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Solid-state fermentation on linseed/rapeseed cake enhances reaction efficiency .
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Prolonged incubation (>7 days) improves ee but reduces yield due to over-oxidation .
Stability and Reactivity
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Thermal Degradation : Decomposes above 230°F (110°C), forming volatile aldehydes .
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Hydrolytic Sensitivity : Lactone ring opens under alkaline conditions (pH >9), yielding 4-hydroxy-3-methyloctanoic acid .
This synthesis and reactivity profile underscores this compound’s versatility in flavor chemistry, with biocatalytic methods emerging as sustainable alternatives to traditional routes. Future research should address scalability challenges in microbial systems to meet industrial demands.
Wissenschaftliche Forschungsanwendungen
Flavoring Agent in Food and Beverages
Whiskey lactone is primarily recognized for its role as a flavoring agent in alcoholic beverages, especially whiskey and wine. It contributes to the characteristic aroma of these drinks, enhancing their sensory profiles.
Sensory Impact on Wine
Recent studies have shown that the diastereoisomers of this compound (cis and trans) significantly influence the fruity aromas in red wines. The detection thresholds for these compounds were found to be 20 µg/L for cis-whiskey lactone and 130 µg/L for trans-whiskey lactone in a dilute alcohol solution. The presence of cis-whiskey lactone at supra-threshold levels can mask fruity notes, altering the overall perception of the wine's aroma profile .
| Compound | Detection Threshold (µg/L) | Average Concentration in Oak-Aged Red Wines |
|---|---|---|
| Cis-Whiskey Lactone | 20 | Above threshold |
| Trans-Whiskey Lactone | 130 | Below threshold |
Cosmetic Applications
This compound is also utilized in cosmetic formulations due to its pleasant aroma and potential skin benefits. Its inclusion in products aims to enhance sensory appeal while providing a unique olfactory experience.
Formulation Insights
The incorporation of this compound in cosmetics is guided by its safety and efficacy profiles. Regulatory frameworks ensure that cosmetic products containing such compounds meet safety standards before market introduction . this compound is noted for its potential antimicrobial properties, which can enhance product stability and shelf life.
Biocatalysis and Biotransformation
The enzymatic synthesis of whiskey lactones has been explored as a sustainable method for producing these compounds from natural substrates. Research indicates that various microbial strains can convert substrates into enantiomerically pure forms of whiskey lactones.
Case Study: Aroma Modification in Red Wine
In an experimental setup involving red Bordeaux wines, the addition of cis- and trans-whiskey lactones resulted in a notable decrease in fruity aromas associated with red berry notes while enhancing spicy descriptors. This case study underscores the importance of understanding how these compounds interact within complex flavor matrices .
Case Study: Biotransformation Efficiency
Another research effort focused on optimizing biotransformation conditions for producing whiskey lactones using microbial catalysts. The findings revealed that varying substrate types significantly influenced the yield and purity of the resulting lactones, emphasizing the potential for industrial applications in flavor production .
Wirkmechanismus
Whiskey lactone exerts its effects primarily through its interaction with olfactory receptors in the human nose. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aromas. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Vergleich Mit ähnlichen Verbindungen
Key Characteristics:
- Synthesis : Traditional methods involve multi-step chemical synthesis using metal catalysts, but biocatalytic routes (e.g., Beauveria bassiana or baker’s yeast) offer stereoselective production aligned with green chemistry principles .
- Sensory Impact : In wines, trans-whiskey lactone enhances "toasty" and "vanilla" aromas, while cis-isomers contribute subtlety .
- Commercial Value : Priced at ~$1,900/kg (1996), it is a high-value flavorant in food, beverages, and perfumery .
Comparison with Similar Compounds
Whiskey lactone shares structural and functional similarities with other lactones but differs in bioactivity, sensory profiles, and applications. Below is a detailed comparison:
Structural and Functional Analogues
γ-Lactones
Key Findings :
Bioactive Lactones
Key Findings :
Key Findings :
Enzymatic Interactions
The enzyme GcL (lactonase) hydrolyzes this compound with catalytic efficiency (kₐₜₜ/Kₘ) of 10⁴–10⁷ M⁻¹s⁻¹, comparable to δ- and ε-lactones but lower than γ-octalactone . Longer acyl chains in lactones improve binding but reduce turnover rates .
Data Tables
Table 1. Aroma Profiles of γ-Lactones in Wines
| Lactone | Threshold (μg/L) | Aroma Description |
|---|---|---|
| This compound | 50–100 | Woody, coconut, vanilla |
| γ-Hexalactone | 10–20 | Fruity, coconut-like |
| γ-Octalactone | 5–10 | Intense coconut |
| γ-Decalactone | 30–50 | Peach, milky |
Table 2. Bioactivity of Lactone Derivatives
| Compound | Target | Activity (ED₅₀ or IC₅₀) | Structural Feature |
|---|---|---|---|
| This compound | N/A | N/A | 5-butyl-4-methyl γ-lactone |
| Compound 21 | INK4C | 10.7 nM | Saturated substituent |
| Archangelolide | ER stress pathways | 1–5 μM | Guaianolide skeleton |
Biologische Aktivität
Whiskey lactone, specifically 3-methyl-4-octanolide, is a compound primarily recognized for its aromatic properties in whiskey and wine. It exists in two stereoisomeric forms: cis-whiskey lactone and trans-whiskey lactone, each exhibiting distinct biological activities and sensory characteristics. This article delves into the biological activity of this compound, highlighting its synthesis, enzymatic interactions, sensory impacts, and potential applications in food and beverage industries.
Chemical Structure and Properties
This compound can be represented as follows:
- Cis-Whiskey Lactone : (3S,4S)-3-methyl-4-octanolide
- Trans-Whiskey Lactone : (3S,4R)-3-methyl-4-octanolide
These isomers differ in the configuration of the butyl group at the 4-position, influencing their aroma profiles and biological activities.
Synthesis Methods
Recent studies have focused on the biocatalytic synthesis of whiskey lactones using various microbial strains. Notably, bacteria such as Rhodococcus erythropolis have shown high efficiency in converting diols to enantiomerically pure forms of whiskey lactones through oxidation processes. The following table summarizes key findings from recent research on the biotransformation of substrates into whiskey lactones:
| Microbial Strain | Substrate | Conversion Rate (%) | Enantiomeric Excess (%) | Isomer Produced |
|---|---|---|---|---|
| Rhodococcus erythropolis | Anti-3-methyl-octane-1,4-diol | 100 | >99 | Cis-(−)-(4S,5S) |
| Rhodococcus ruber | Anti-3-methyl-octane-1,4-diol | 92 | 33-42 | Trans-(+)-(4S,5R) |
| Gordonia bronchialis | Syn-3-methyl-octane-1,4-diol | 20 | >99 | Cis-(−)-(4S,5S) |
These results indicate that specific strains can selectively produce desired stereoisomers with high enantiomeric purity, which is crucial for applications in flavoring.
Antibacterial Properties
Research has demonstrated that different stereoisomers of this compound exhibit varying antibacterial activities. A study synthesized four stereoisomers and evaluated their effects against several bacterial strains. The findings suggested that certain isomers possess significant antibacterial properties, which could be leveraged in food preservation or therapeutic applications .
Sensory Analysis in Wine
The impact of this compound diastereoisomers on wine flavor profiles has been a subject of sensory analysis. A study investigated how these compounds influence the fruity expression of red Bordeaux wines. It was found that the presence of cis-whiskey lactone enhances the fruity notes, while trans-whiskey lactone contributes to a more complex aroma profile . This highlights the importance of these compounds not only in whiskey but also in enhancing wine quality.
Case Studies
- Biotransformation Case Study : A study focused on optimizing conditions for the biotransformation of specific substrates into whiskey lactones using Rhodococcus species. The researchers noted that prolonged incubation times increased enantiomeric excess, indicating that reaction conditions can be finely tuned to maximize yield and purity .
- Flavor Enhancement in Wine : Another case study evaluated the sensory impact of adding varying concentrations of cis- and trans-whiskey lactones to model wine solutions. The results indicated a clear preference for cis-whiskey lactone among tasters due to its more pronounced fruity aroma, suggesting its potential as a flavoring agent in winemaking .
Q & A
Q. Q1. What methodologies are optimal for synthesizing whiskey lactone isomers, and how can their enantiomeric purity be validated?
Answer: this compound exists as cis- and trans-isomers, with the cis isomer dominating in oak-aged spirits. Synthesis typically involves γ-lactonization of 4-hydroxy-3-methyloctanoic acid under acidic conditions . For enantioselective synthesis, asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) is recommended. Validate enantiomeric purity using chiral GC-MS or HPLC with polarimetric detection. For example, Chira et al. (2013) reported a 98% enantiomeric excess for cis-whiskey lactone using β-cyclodextrin-based chiral columns .
Q. Q2. How can this compound’s structural conformation influence its interaction with odorant receptors in olfactory studies?
Answer: this compound’s bicyclic structure enables binding to G-protein-coupled odorant receptors (ORs) like Olfr937 and Olfr221. Computational docking studies (e.g., AutoDock Vina) combined with in vitro cAMP assays reveal that the cis isomer binds with higher affinity (ΔG = -8.2 kcal/mol vs. -6.9 kcal/mol for trans) due to better steric complementarity . Validate using site-directed mutagenesis of OR binding pockets.
Q. Q3. What analytical techniques are most reliable for quantifying this compound in complex matrices like aged spirits?
Answer: Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS. Optimize parameters:
- Fiber type: Carboxen/PDMS (for lactone affinity).
- Extraction time: 30 min at 50°C.
- Quantify via isotope dilution (e.g., d₅-whiskey lactone as internal standard).
Abbott et al. (1995) achieved a detection limit of 0.1 µg/L using this method .
Advanced Research Questions
Q. Q4. How do this compound and isoamyl acetate interact combinatorially at odorant receptors, and what are the implications for sensory perception?
Answer: In vitro dose-response assays (e.g., GloSensor cAMP assays) show that this compound suppresses Olfr170 responses to isoamyl acetate via non-competitive inhibition (IC₅₀ = 316 µM) . This antagonism alters olfactory coding, reducing perceived "fruity" notes in mixtures. Key steps:
Co-express ORs in HEK293 cells.
Test binary mixtures at varying molar ratios.
Analyze synergy/antagonism via Schild regression.
Q. Q5. What environmental factors during oak barrel aging (e.g., toasting level, humidity) modulate this compound isomerization kinetics?
Answer: Toasting oak barrels at 200°C for 30 min increases cis-whiskey lactone by 40% due to thermal isomerization . Kinetic studies using Arrhenius models (Eₐ = 65 kJ/mol) confirm that humidity >70% accelerates lactone hydrolysis, reducing total concentration. Monitor via accelerated aging experiments with controlled O₂/CO₂ atmospheres.
Q. Q6. How does enantiomeric composition of this compound affect its antimicrobial activity against E. coli strains?
Answer: cis-Whiskey lactone exhibits stronger toxicity (MIC = 0.5 mM) against E. coli K12 compared to trans (MIC = 2.1 mM) due to membrane disruption, validated via propidium iodide uptake assays . Test enantiomers in LB broth with OD₆₀₀ monitoring over 24h.
Q. Q7. What contradictions exist in regulatory evaluations of this compound’s safety, and how can they be resolved?
Answer: EFSA’s FGE.10Rev2 concluded this compound is safe at 5 mg/kg/day, while FDA revoked its GRAS status in 2018 due to carcinogenicity concerns in rodents . Resolve discrepancies by:
Conducting species-specific metabolic studies (e.g., human hepatocyte assays).
Re-evaluating NOAEL using physiologically based pharmacokinetic (PBPK) models.
Q. Data Gaps and Future Directions
- Structural Dynamics : NMR or cryo-EM studies of OR-whiskey lactone complexes.
- Environmental Impact : Biodegradation pathways in wastewater.
- Sensory Modulation : fMRI studies on perceptual masking effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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